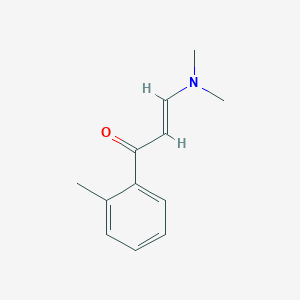
3-(Dimethylamino)-1-(2-methylphenyl)prop-2-EN-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(DIMETHYLAMINO)-1-O-TOLYLPROP-2-EN-1-ONE is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a dimethylamino group and a tolyl group attached to a propenone backbone. It is widely studied in various fields of chemistry and has significant applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(DIMETHYLAMINO)-1-O-TOLYLPROP-2-EN-1-ONE typically involves the reaction of an appropriate aldehyde with a dimethylamine derivative under specific conditions. One common method is the condensation reaction between o-tolualdehyde and dimethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol, and the product is purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of (E)-3-(DIMETHYLAMINO)-1-O-TOLYLPROP-2-EN-1-ONE may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(DIMETHYLAMINO)-1-O-TOLYLPROP-2-EN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Reagents such as alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
(E)-3-(DIMETHYLAMINO)-1-O-TOLYLPROP-2-EN-1-ONE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (E)-3-(DIMETHYLAMINO)-1-O-TOLYLPROP-2-EN-1-ONE involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(DIMETHYLAMINO)-1-PHENYLPROP-2-EN-1-ONE
- (E)-3-(DIMETHYLAMINO)-1-(4-METHYLPHENYL)PROP-2-EN-1-ONE
- (E)-3-(DIMETHYLAMINO)-1-(2-METHYLPHENYL)PROP-2-EN-1-ONE
Uniqueness
(E)-3-(DIMETHYLAMINO)-1-O-TOLYLPROP-2-EN-1-ONE is unique due to the presence of the o-tolyl group, which imparts distinct chemical and physical properties compared to its analogs. This structural variation can influence its reactivity, stability, and biological activity, making it a compound of interest in various research fields .
Propiedades
Fórmula molecular |
C12H15NO |
|---|---|
Peso molecular |
189.25 g/mol |
Nombre IUPAC |
(E)-3-(dimethylamino)-1-(2-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C12H15NO/c1-10-6-4-5-7-11(10)12(14)8-9-13(2)3/h4-9H,1-3H3/b9-8+ |
Clave InChI |
MTAPLSSLUPAWRM-CMDGGOBGSA-N |
SMILES isomérico |
CC1=CC=CC=C1C(=O)/C=C/N(C)C |
SMILES canónico |
CC1=CC=CC=C1C(=O)C=CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Aminomethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B13307326.png)
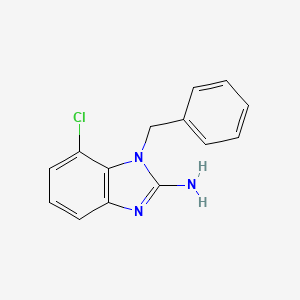

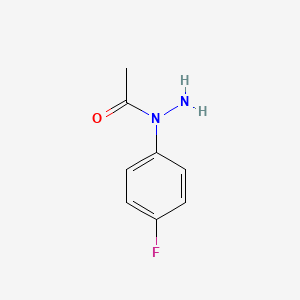

![[(3-Methylphenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13307368.png)
![5-Ethoxy-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13307376.png)
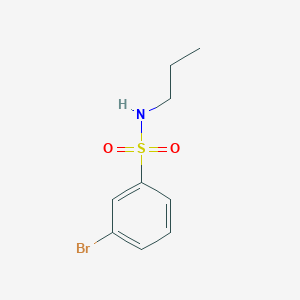
![Butyl[(2,6-dimethylphenyl)methyl]amine](/img/structure/B13307397.png)


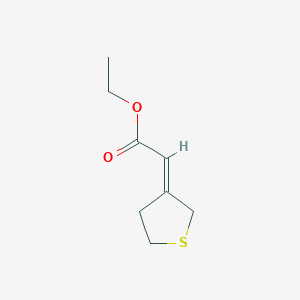

![(1-Methoxybutan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13307431.png)
